molecular formula C11H16BrN B1354007 N-(2-bromobenzyl)-N-ethylethanamine CAS No. 91428-19-2

N-(2-bromobenzyl)-N-ethylethanamine

Cat. No.: B1354007
CAS No.: 91428-19-2
M. Wt: 242.16 g/mol
InChI Key: UWEZDHCFQTZVMZ-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-N-ethylethanamine is an organic compound with the molecular formula C11H16BrN. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to an ethylethanamine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Benzylamine: : One common method to synthesize N-(2-bromobenzyl)-N-ethylethanamine involves the bromination of benzylamine. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.

  • Alkylation: : Another approach is the alkylation of 2-bromobenzylamine with ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : N-(2-bromobenzyl)-N-ethylethanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SH-).

  • Oxidation and Reduction: : The compound can also participate in oxidation reactions, where the ethylamine group can be oxidized to form corresponding imines or amides. Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Oxidation: Products can include imines or amides.

    Reduction: Products can include dehalogenated amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-bromobenzyl)-N-ethylethanamine is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor ligands. These studies help in understanding the biochemical pathways and developing new therapeutic agents.

Medicine

The compound and its derivatives are explored for their pharmacological properties, including potential use as antidepressants, antipsychotics, or analgesics. Their ability to interact with neurotransmitter systems makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its bromine atom provides a site for further functionalization, making it versatile for various applications.

Mechanism of Action

The mechanism by which N-(2-bromobenzyl)-N-ethylethanamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, influencing their activity. The ethylethanamine moiety can mimic natural substrates or inhibitors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N-ethylethanamine: Similar structure but with a chlorine atom instead of bromine.

    N-(2-fluorobenzyl)-N-ethylethanamine: Contains a fluorine atom, offering different reactivity and biological activity.

    N-(2-iodobenzyl)-N-ethylethanamine: Iodine atom provides different steric and electronic effects.

Uniqueness

N-(2-bromobenzyl)-N-ethylethanamine is unique due to the specific reactivity of the bromine atom, which is larger and more polarizable than chlorine and fluorine but less so than iodine. This balance makes it particularly useful in certain synthetic and biological applications where precise control over reactivity and interaction is required.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZDHCFQTZVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435363
Record name (2-Bromo-benzyl)-diethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91428-19-2
Record name (2-Bromo-benzyl)-diethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 1-Bromo-2-bromomethyl-benzene (2.17 g, 0.008 mmol) in toluene (15 mL) was added diethylamine (3.05 mL) and the mixture was stirred at room temperature for 14 hours. The reaction mixture was filtered and concentrated to give Example 229A as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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